

3-Methyl-benzamidine structure and functional groups

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Compound of Interest

Compound Name: 3-Methyl-benzamidine

Cat. No.: B103649

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An In-Depth Technical Guide to **3-Methyl-benzamidine**: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of **3-Methyl-benzamidine**, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, functional groups, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Functional Groups

3-Methyl-benzamidine, with the chemical formula $C_8H_{10}N_2$, is an aromatic compound derived from benzamidine.^{[1][2]} Its structure is characterized by a central benzene ring substituted at positions 1 and 3. The primary functional groups are the carboxamidine group ($-C(NH)NH_2$) at position 1 and a methyl group ($-CH_3$) at position 3. The carboxamidine group, also known as an amidino group, is a highly basic functional group and is pivotal to the chemical reactivity and biological activity of the molecule.

The structure consists of:

- Aromatic Ring: A phenyl group providing a rigid scaffold.
- Methyl Group: A small alkyl substituent that influences the molecule's steric and electronic properties.

- Carboxamidine Group: Comprising one sp^2 -hybridized carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This group is a strong resonance-stabilized base.

Caption: Chemical structure of **3-Methyl-benzamidine** with key functional groups highlighted.

Physicochemical and Spectroscopic Data

Quantitative data for **3-Methyl-benzamidine** is summarized below. While specific experimental spectroscopic data such as NMR peak assignments are not widely published, expected characteristics can be inferred from the structure.

Property	Value	Reference
CAS Number	18465-28-6	[2]
Molecular Formula	$C_8H_{10}N_2$	[3]
Molecular Weight	134.18 g/mol	[3]
Melting Point	>280 °C	[3]
Boiling Point	238 °C	[3]
Density	1.07 g/cm ³	[3]
¹ H NMR	Expected Shifts (ppm): - Aromatic Protons: ~7.0-7.8 - Amine/Imine Protons: Broad, variable - Methyl Protons: ~2.3-2.5	N/A
¹³ C NMR	Expected Shifts (ppm): - Amidine Carbon: ~165 - Aromatic Carbons: ~120-140 - Methyl Carbon: ~20-25	N/A
IR Spectroscopy	Expected Bands (cm ⁻¹): - N-H Stretch: 3100-3500 (broad) - C=N Stretch: ~1650 - Aromatic C-H Stretch: ~3030 - Aromatic C=C Stretch: ~1450-1600	N/A

Experimental Protocols

Synthesis of 3-Methyl-benzamidine via Pinner Reaction

The Pinner reaction is a standard and reliable method for synthesizing amidines from nitriles.[\[1\]](#) [\[4\]](#) The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the final amidine.[\[5\]](#)[\[6\]](#)

Reaction Scheme:

- 3-Methylbenzonitrile + Ethanol + HCl → Ethyl 3-methylbenzimidate hydrochloride (Pinner Salt)
- Ethyl 3-methylbenzimidate hydrochloride + NH₃ → **3-Methyl-benzamidine** + Ethanol

Materials:

- 3-Methylbenzonitrile (m-tolunitrile)
- Anhydrous ethanol
- Anhydrous diethyl ether
- Dry hydrogen chloride (gas)
- Anhydrous ammonia (gas or solution in ethanol)
- Round-bottom flask with a gas inlet tube and drying tube
- Stirring apparatus
- Ice bath

Methodology:

- Formation of the Pinner Salt: a. Dissolve 3-methylbenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol (approx. 1.2 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a drying tube. b. Cool the mixture in an ice bath to 0 °C. c. Bubble dry hydrogen

chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.[4] d. Continue the addition of HCl until the solution is saturated. The Pinner salt will precipitate as a white crystalline solid. e. Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete precipitation. f. Collect the precipitated ethyl 3-methylbenzimidate hydrochloride by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.

- Ammonolysis to form **3-Methyl-benzamidine**: a. Suspend the dried Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. d. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material). e. Remove the byproduct, ammonium chloride, by filtration. f. Evaporate the solvent from the filtrate under reduced pressure to yield crude **3-Methyl-benzamidine**. g. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).



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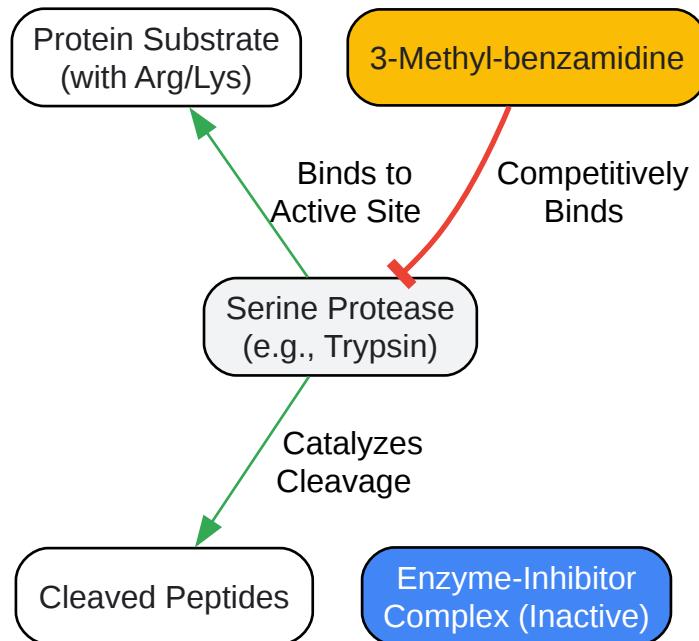
Caption: Experimental workflow for the synthesis of **3-Methyl-benzamidine** via the Pinner reaction.

Biological Activity and Applications

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin.[7] The positively charged amidinium group at physiological pH mimics the protonated side chain of arginine or lysine, allowing it to bind strongly to the S1 pocket of these enzymes, which contains a conserved aspartate residue.

This inhibitory action makes benzamidine-based compounds valuable tools in biochemistry and drug development. They are frequently used in protein purification protocols to prevent proteolytic degradation of the target protein. The 3-methyl substituent on the benzene ring can

modulate the compound's binding affinity and selectivity for different proteases by interacting with hydrophobic sub-pockets within the enzyme's active site.



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Caption: Mechanism of serine protease inhibition by **3-Methyl-benzamidine**.

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